Quinolinium, 1-ethyl-2-(5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl)-, iodide (1:1), also known as NK2133, is a photosensitizer used in Dye-Sensitized Solar Cells (DSSCs) []. DSSCs are a type of photovoltaic cell that utilizes dye molecules to capture sunlight and convert it into electricity. NK2133 exhibits good light-harvesting properties and can potentially improve the efficiency of DSSCs [].
NK2133 has also been explored for its potential application in Organic Light-Emitting Diodes (OLEDs) []. OLEDs are thin-film devices that emit light when an electric current is passed through them. NK2133's ability to emit light makes it a potential candidate for use in OLEDs, although further research is needed to optimize its performance for this application.
Some studies suggest that NK2133 may have potential applications in Photodynamic Therapy (PDT) []. PDT is a type of cancer treatment that utilizes light and a photosensitizer to destroy cancer cells. NK2133's ability to generate reactive oxygen species (ROS) upon light exposure makes it a potential candidate for PDT, but further research is needed to evaluate its efficacy and safety for this application.
The compound (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide is a complex organic molecule characterized by a quinoline core structure with various substituents. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This specific compound features an ethyl group and a pentadienylidene moiety, which contribute to its unique chemical behavior and potential biological interactions.
These reactions are essential for understanding the compound's stability and potential transformations in biological systems.
Quinoline derivatives have been extensively studied for their biological activity. This specific compound may exhibit several pharmacological effects, including:
The exact biological activity of this compound would require empirical testing through various bioassays to confirm its efficacy against specific targets.
The synthesis of (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide typically involves multiple synthetic steps:
Each step requires careful optimization to ensure high yields and purity of the final product.
The applications of this compound span various fields:
Interaction studies are crucial for understanding how this compound affects biological systems. These studies may include:
Several compounds share structural similarities with (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide, which can help highlight its uniqueness:
Compound Name | Structure | Notable Properties |
---|---|---|
Quinoline | Basic structure | Antimicrobial properties |
1-Methylquinoline | Methylated derivative | Enhanced bioactivity |
8-Hydroxyquinoline | Hydroxylated derivative | Chelating agent with antifungal activity |
5-Nitroquinoline | Nitro-substituted derivative | Anticancer activity |
This comparison illustrates that while many quinoline derivatives exist, the specific combination of substituents in this compound may confer unique properties that warrant further investigation.
The history of cyanine dyes dates back to the mid-19th century, with the first cyanine compound discovered in 1856. A significant breakthrough occurred in 1873 when researchers found that cyanine could render photographic emulsions sensitive to a wider range of visibly colored light. This discovery was revolutionary for photography, as silver salts in photographic films were previously sensitive only to wavelengths between 350-450 nanometers—a small portion of the visible spectrum.
The term "cyanine" etymologically derives from Greek words for blue, although ironically, the cyanine family spans the electromagnetic spectrum from ultraviolet to near-infrared wavelengths. Early applications were primarily in photography, where cyanines functioned as spectral sensitizers for silver halide emulsions. The development of these dyes accelerated in the 20th century, with significant advancements in the 1990s when Alan Waggoner and colleagues at Carnegie Mellon University introduced a series of cyanine dyes with improved properties for biological applications.
These researchers modified Indocyanine Green (ICG), a cyanine dye used for angiography since the 1970s, creating compounds with low non-specific binding to biomolecules and bright fluorescence resulting from high extinction coefficients and good quantum yields. The continued evolution of cyanine chemistry has led to diverse applications beyond photography, including biological labeling, optical data storage, and biomedical imaging.
The defining structural feature of cyanine dyes is the polymethine bridge—a chain of conjugated carbon atoms connecting two nitrogen-containing heterocycles with delocalized charge. This bridge is critical to the chromophore system, as its length directly determines the spectroscopic properties of the molecule. Longer polymethine chains effectively extend the π-conjugated system, producing bathochromic shifts in absorption and emission wavelengths.
The development of polymethine chromophore systems has been guided by a fundamental understanding of structure-property relationships. Key developments include:
Chain length manipulation: Each vinylene unit (CH=CH) added to the polymethine chain shifts absorption maxima by approximately 100 nm toward longer wavelengths
Structural stabilization: Researchers discovered that longer polymethine chains (beyond seven methines, or Cy7) encounter the "cyanine limit"—a symmetry-breaking Peierls transition that results in unsymmetric distribution of π-electron density, compromising fluorescence properties
Heterocycle modification: The nature of the terminal heterocycles significantly influences spectroscopic properties, allowing wavelength tuning without extending the polymethine chain
The polymethine bridge in the target compound features a penta-2,4-dienylidene structure, positioning it as a dicarbocyanine dye with intermediate chain length, balancing spectral properties and stability.
Quinolinium-based cyanine dyes represent a specialized subset within the cyanine family, characterized by the incorporation of quinoline moieties. Quinoline itself is a heterocyclic aromatic compound with formula C₉H₇N, first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. The integration of quinolinium groups into cyanine structures creates dyes with distinctive properties.
The specific compound under review, (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide, belongs to this quinolinium-based category. Research on these compounds has focused on their:
Photophysical properties: Quinolinium cyanines typically display high extinction coefficients and tunable emission wavelengths
Aggregation behavior: These dyes form J-aggregates in aqueous solutions, exhibiting bathochromically-shifted absorption and emission bands compared to monomeric forms
Applications in photographic sensitization: Quinolinium-based cyanines have historically been important as sensitizing dyes for silver halide photography
Potential in biological imaging: Their favorable spectroscopic properties make them candidates for various bioimaging applications
Recent research has explored the relationship between quinolinium cyanine structure and function, particularly in developing dyes with near-infrared emission for biological applications.
The target compound, (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide, also known as 1,1-Diethyl-2,2-dicarbocyanine iodide, represents a specific structural class within the broader cyanine family. Classification of cyanines typically follows several schemes:
By bridge structure: This compound is a dicarbocyanine, containing a five-carbon (penta-2,4-dienylidene) polymethine bridge between the nitrogen atoms
By terminal groups: As a quinolinium-based dye, it features quinoline heterocycles at both ends of the polymethine chain
By chain configuration: The compound contains three defined bond stereocenters with a specific E/E/E configuration indicated in its formal name
By ionic structure: It is a closed-chain cyanine salt with iodide as the counterion
Within the broader classification system for cyanines described by Waggoner and others, this compound would be analogous to Cy5 in terms of bridge length but differs in its terminal heterocycles.
Irritant